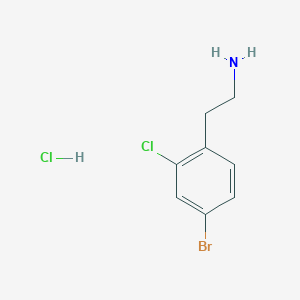![molecular formula C8H7ClN2O3 B13525188 1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B13525188.png)
1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fused pyrrolo-pyridine ring system. It is often used in research due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo-pyridine core. Subsequent oxidation and carboxylation steps are employed to introduce the oxo and carboxylic acid functionalities, respectively. The final step involves the formation of the hydrochloride salt, which is achieved by treating the free acid with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization, controlled oxidation processes, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which 1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different functional groups.
Indole derivatives: Compounds with a similar fused ring system but differing in the position and type of substituents.
Uniqueness
1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and the position of these groups on the fused ring system. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
分子式 |
C8H7ClN2O3 |
|---|---|
分子量 |
214.60 g/mol |
IUPAC名 |
1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H6N2O3.ClH/c11-7-4-1-2-9-6(8(12)13)5(4)3-10-7;/h1-2H,3H2,(H,10,11)(H,12,13);1H |
InChIキー |
XUBNLIRVPVTOJL-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CN=C2C(=O)O)C(=O)N1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13525109.png)
![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)



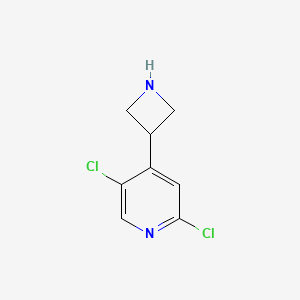
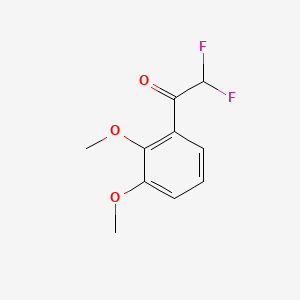
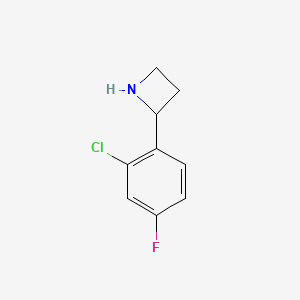
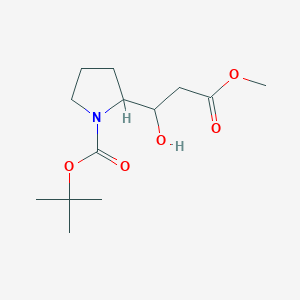
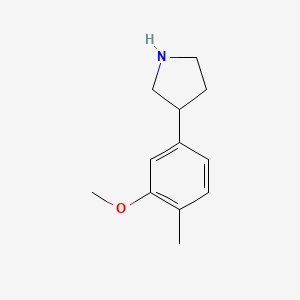

![4,4-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13525161.png)
